Hexafluoroacetylacetone
Overview
Description
Mechanism of Action
Target of Action
Hexafluoroacetylacetone (hfacH) primarily targets metallic and oxidized surfaces, particularly those of nickel (Ni) and nickel oxide (NiO) . It is used in atomic layer etching processes, where it interacts with these surfaces to facilitate etching .
Mode of Action
The interaction of hfacH with its targets is complex. On a metallic Ni surface, an hfacH molecule can be unstable and dissociate . On an nio surface, an hfach molecule can be deprotonated and form a hexafluoroacetylacetonate anion (hfac−) that bonds stably with positively charged ni atoms of the surface . This interaction is consistent with observations from earlier experiments .
Biochemical Pathways
It’s known that hfach plays a crucial role in the atomic layer etching of ni, based on the cyclic processes of surface oxidation and formation of volatile organo-nickel complexes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for hfacH are not readily available, it’s known that hfacH is a colorless liquid with a density of 1.47 g/mL at 25 °C . It’s also soluble in organic solvents , which may influence its bioavailability.
Result of Action
The primary result of hfacH’s action is the formation of volatile organo-nickel complexes during the atomic layer etching process . This leads to the etching of the targeted surfaces. Additionally, hfacH can form organometallic complexes such as Ni(hfac)2, which are volatile at higher surface temperatures .
Action Environment
The action of hfacH is influenced by environmental factors. For instance, in the medium of supercritical CO2 containing β-diketones in combination with pyridine and water, hfacH reacts mainly with the oxide films . This suggests that the presence of certain substances and conditions, such as supercritical CO2 and pyridine, can influence the action, efficacy, and stability of hfacH .
Biochemical Analysis
Biochemical Properties
Hexafluoroacetylacetone has been traditionally used as a source of respective ligands in the synthesis of complexes of other metals of diverse functionality . It is effective in solid-phase processes
Cellular Effects
It has been shown that an this compound molecule can be unstable and dissociate on a Nickel metal surface . On a Nickel Oxide surface, however, an this compound molecule can be deprotonated and form a hexafluoroacetylacetonate anion (hfac−) bonded stably with positively charged Nickel atoms of the surface .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form organometallic complexes. For example, when this compound gas molecules are exposed to a metal oxide surface at room temperature, they are expected to form organometallic complexes such as Ni(hfac)2, which is volatile at higher surface temperatures .
Temporal Effects in Laboratory Settings
It has been shown that this compound can be unstable and dissociate on a Nickel metal surface .
Preparation Methods
Hexafluoroacetylacetone is synthesized through the condensation of the ethyl ester of trifluoroacetic acid and 1,1,1-trifluoroacetone . The reaction conditions typically involve the use of a base catalyst and controlled temperatures to ensure the desired product is obtained. Industrial production methods often employ continuous flow systems with micro packed-bed reactors filled with Lewis acid catalysts to optimize conversion and selectivity .
Chemical Reactions Analysis
Hexafluoroacetylacetone undergoes various chemical reactions, including:
Reduction: Reduction reactions can yield hexafluoropentane-2,2,4,4-tetraol.
Substitution: It forms metal-chelate complexes with metals such as copper, nickel, cobalt, and others. Common reagents include metal salts and bases, with conditions varying based on the desired product.
Scientific Research Applications
Hexafluoroacetylacetone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexafluoroacetylacetone is unique due to its high fluorine content, which imparts distinct chemical properties compared to similar compounds such as acetylacetone and trifluoroacetylacetone . These fluorinated analogues exhibit different tautomeric equilibria and reactivity profiles, making this compound particularly valuable in applications requiring high volatility and stability .
Similar Compounds
- Acetylacetone (C₅H₈O₂)
- Trifluoroacetylacetone (C₅H₅F₃O₂)
- 2,2,6,6-Tetramethyl-3,5-heptanedione (C₁₁H₂₀O₂)
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMFBRUWYYMMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061753 | |
Record name | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; Not miscible or difficult to mix in water; [MSDSonline] | |
Record name | 1,1,1,5,5,5-Hexafluoroacetylacetone | |
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CAS No. |
1522-22-1, 22466-49-5 | |
Record name | Hexafluoroacetylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1522-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexafluoroacetylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC174351 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174351 | |
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Record name | 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,5,5,5-hexafluoropentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEXAFLUOROACETYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG8477QRV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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